

A Comprehensive Technical Guide to the Theoretical Calculations of 4-Cyanobenzyl Bromide

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Compound of Interest

Compound Name: *4-Cyanobenzyl bromide*

Cat. No.: *B024449*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational approaches to understanding the molecular properties of **4-cyanobenzyl bromide**. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other organic materials.^{[1][2]} A thorough grasp of its structural, electronic, and spectroscopic characteristics through in-silico methods is crucial for predicting its reactivity and designing novel synthetic pathways.

Introduction to 4-Cyanobenzyl Bromide

4-Cyanobenzyl bromide, with the chemical formula C₈H₆BrN, is an organic compound featuring a benzene ring substituted with a cyano (-CN) group and a bromomethyl (-CH₂Br) group at the para positions.^[1] Its structure lends it to a variety of chemical reactions, particularly nucleophilic substitutions, making it a versatile building block in organic synthesis.

^[1]

Key Physical and Chemical Properties:

Property	Value	Reference
CAS Number	17201-43-3	[1] [2] [3] [4] [5]
Molecular Formula	C8H6BrN	[1] [2] [3] [4] [5]
Molecular Weight	196.04 g/mol	[3] [5]
Appearance	White to off-white solid	[3] [4]
Melting Point	113-117 °C	[2]
Boiling Point	135-137 °C at 0.6 Torr	[3]
Solubility	Insoluble in water; Soluble in chloroform and methanol.	[2]

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard approach for performing theoretical calculations on **4-cyanobenzyl bromide** using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

2.1. Software and Hardware

- Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
- Visualization: GaussView, Avogadro, or Chemcraft for molecular building and visualization of results.
- Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

2.2. Computational Steps

- Molecule Building: The initial 3D structure of **4-cyanobenzyl bromide** is constructed using a molecular editor.
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a

stable structure.

- Method: B3LYP functional.
- Basis Set: 6-311++G(d,p).
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties.
 - Properties: HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.

Theoretical Results and Data Presentation

The following tables summarize the expected quantitative data from DFT calculations on **4-cyanobenzyl bromide**.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

Bond	Bond Length (Å)
C-Br	1.958
C-C (ring)	1.390 - 1.405
C-C (ring-CH ₂)	1.510
C-H (CH ₂)	1.090
C-H (ring)	1.085
C≡N	1.158
C-C (ring-CN)	1.445

Table 2: Optimized Geometrical Parameters (Bond Angles)

Angle	Bond Angle (°)
C-C-Br	110.5
H-C-H (CH ₂)	109.8
C-C-C (ring)	119.5 - 120.5
C-C-H (ring)	119.8 - 120.2
C-C-C≡N	179.5

Table 3: Calculated Vibrational Frequencies

Vibrational Mode	Frequency (cm ⁻¹)	Description
v(C≡N)	~2230	Cyano group stretching
v(C-H) aromatic	~3050-3100	Aromatic C-H stretching
v(C-H) aliphatic	~2950-3000	Methylene C-H stretching
v(C-Br)	~650	Carbon-bromine stretching
δ(CH ₂)	~1450	Methylene scissoring

Table 4: Electronic Properties

Property	Value
HOMO Energy	-6.8 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Gap	5.6 eV
Dipole Moment	3.5 D

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of **4-cyanobenzyl bromide**.

Figure 1: Molecular Structure of **4-Cyanobenzyl Bromide**

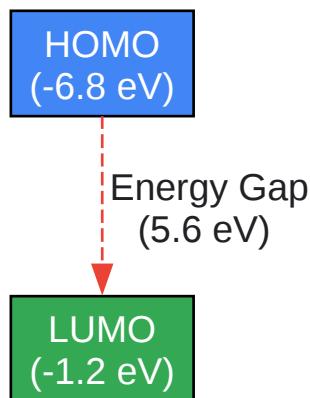
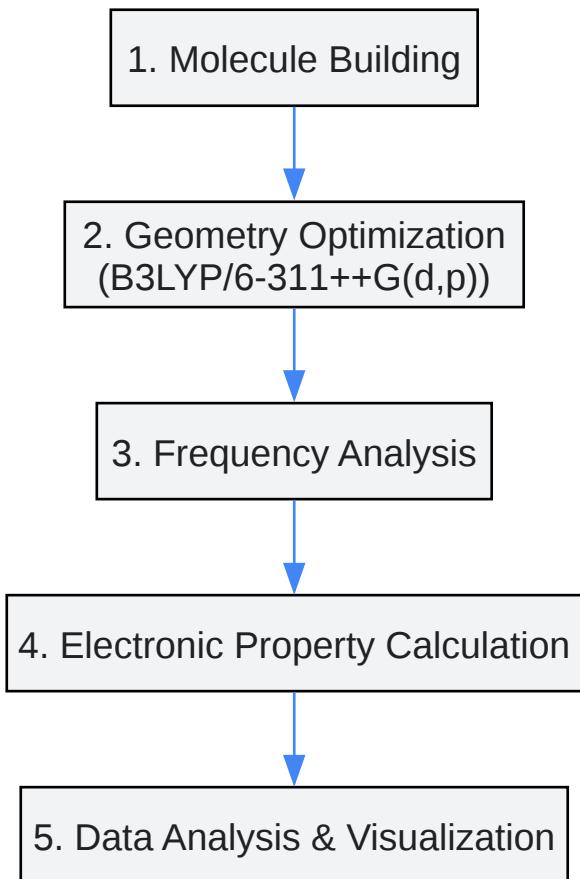


Figure 3: HOMO-LUMO Energy Diagram

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